MRTX1133

KRAS G12D binding affinity KD

MRTX1133 (CAS 2621928-55-8) is the only non-covalent, reversible KRAS G12D inhibitor offering sub-picomolar binding affinity (KD=0.2 pM) and definitive paralog selectivity (KRAS G12D IC50=70 nM; HRAS/NRAS insensitive >10 μM). Unlike G12C inhibitors (sotorasib, adagrasib), MRTX1133 uniquely targets G12D-driven tumors. Procure for PDAC research, TME reprogramming (increases CD8+ effector T cells), antimetastatic studies, or as a reference standard for oral prodrug development. For IP/IV administration; oral bioavailability is 2.92%. Specify ≥98% purity and verify mutation-specific activity.

Molecular Formula C33H31F3N6O2
Molecular Weight 600.6 g/mol
CAS No. 2621928-55-8
Cat. No. B8221346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX1133
CAS2621928-55-8
Molecular FormulaC33H31F3N6O2
Molecular Weight600.6 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F
InChIInChI=1S/C33H31F3N6O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2/t19-,20?,21?,33+/m1/s1
InChIKeySCLLZBIBSFTLIN-IFMUVJFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRTX1133 (CAS 2621928-55-8) Non‑Covalent KRAS G12D Inhibitor: Compound Class, Basic Characteristics and Procurement‑Relevant Overview


MRTX1133 (CAS: 2621928-55-8) is a first-in-class, non‑covalent, reversible small molecule inhibitor that selectively targets the KRAS G12D oncogenic mutation [1]. It was developed by Mirati Therapeutics through structure-based optimization from the covalent KRAS G12C inhibitor adagrasib scaffold [2]. MRTX1133 binds the cryptic switch II pocket of KRAS G12D with sub‑picomolar binding affinity (KD = 0.2 pM) and inhibits downstream MAPK signaling [3]. The compound is in Phase I/II clinical trials (NCT05737706) for KRAS G12D‑mutated advanced solid tumors including pancreatic ductal adenocarcinoma, non‑small cell lung cancer, and colorectal cancer [4].

Why Generic KRAS Inhibitor Substitution Fails: MRTX1133 KRAS G12D Selectivity and Mechanism‑Based Differentiation


Substituting MRTX1133 with other KRAS inhibitors (e.g., KRAS G12C inhibitors such as sotorasib/AMG510 or adagrasib/MRTX849) fails because each compound is mutation‑specific. KRAS G12C inhibitors covalently bind the mutant cysteine at position 12 in G12C‑mutant proteins and exhibit no meaningful activity against KRAS G12D‑mutant tumors [1]. Conversely, MRTX1133 is a non‑covalent inhibitor engineered specifically for the G12D mutation, binding optimally to the switch II pocket adjacent to the mutant aspartate residue [2]. Furthermore, MRTX1133 demonstrates paralog‑selectivity: it inhibits KRAS G12D and KRAS wild‑type but exhibits no activity against HRAS or NRAS proteins, a selectivity profile not shared by pan‑RAS or alternative KRAS‑targeting approaches [3]. Procurement of a generic "KRAS inhibitor" without verifying mutation‑specific and paralog‑selectivity profiles would result in experimental failure for KRAS G12D‑driven models.

MRTX1133 Product‑Specific Quantitative Evidence: Direct Comparator Data for Scientific Procurement Decisions


Sub‑Picomolar Binding Affinity for KRAS G12D: Quantitative Differentiation from KRAS G12C Inhibitors and Wild‑Type KRAS

MRTX1133 exhibits a binding affinity (KD) of 0.2 pM for KRAS G12D, representing sub‑picomolar potency . This affinity is achieved via optimal occupancy of the switch II pocket with three extended substituents that form favorable intermolecular interactions with the protein [1]. For comparison, the covalent KRAS G12C inhibitor adagrasib (MRTX849)—from which MRTX1133 was structurally evolved—exhibits binding affinity in the nanomolar range against its cognate G12C target [2]. The >1000‑fold higher affinity of MRTX1133 for G12D versus wild‑type KRAS provides a quantitative selectivity window .

KRAS G12D binding affinity KD switch II pocket non-covalent inhibitor

Paralog Selectivity: MRTX1133 KRAS‑Specific Inhibition Versus HRAS and NRAS

In isogenic Rasless mouse embryonic fibroblasts (MEFs) expressing single Ras alleles, MRTX1133 inhibited KRAS G12D‑driven proliferation with an IC50 of 70 nM [1]. KRAS wild‑type Rasless MEFs showed partial sensitivity with an IC50 of 296 nM (approximately 4‑fold higher than G12D) [2]. Critically, HRAS wild‑type and NRAS wild‑type Rasless MEFs were completely insensitive to MRTX1133 at concentrations up to 10 μM [3]. This paralog selectivity is driven by MRTX1133 binding to histidine 95 (H95) on KRAS, a residue not conserved in HRAS or NRAS [4].

Ras paralog selectivity KRAS HRAS NRAS isogenic cell lines

Antimetastatic Activity in Liver Metastasis Model: MRTX1133 Reduces Hepatic Colonization Versus Vehicle Control

In a spleen‑to‑liver metastatic xenograft model using PANC1 KRAS G12D‑mutant PDAC cells in NXG female mice, MRTX1133 treatment (30 mg/kg, intraperitoneal, twice daily) reduced liver colonization compared to vehicle control [1]. In vitro, MRTX1133 treatment decreased clonogenic proliferation and migratory activity in ASPC1, SW1990, and PANC1 KRAS G12D‑mutated PDAC cell lines [2]. The compound induced alterations associated with mesenchymal‑to‑epithelial transition and reduced phosphorylated ERK levels [3].

pancreatic ductal adenocarcinoma liver metastasis antimetastatic in vivo xenograft

Pharmacokinetic Limitations: MRTX1133 Oral Bioavailability Quantified at 2.92% in Rats

In a rat pharmacokinetic study using UHPLC‑MS/MS, MRTX1133 exhibited an oral bioavailability of only 2.92% following a 25 mg/kg oral dose [1]. The plasma half‑life (t1/2) was 1.12 ± 0.46 h after oral administration and 2.88 ± 1.08 h after intravenous administration (5 mg/kg) [2]. Cmax reached 129.90 ± 25.23 ng/mL at 45 min post‑oral dosing [3]. In contrast, the covalent KRAS G12C inhibitor adagrasib demonstrates oral bioavailability suitable for clinical oral dosing [4]. Notably, a prodrug of MRTX1133 (Prodrug 9) was subsequently developed to achieve improved oral pharmacokinetic properties and demonstrated efficacy after oral administration in a KRAS G12D mutant xenograft mouse model [5].

pharmacokinetics bioavailability oral administration half-life rat

MRTX1133 Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Efficacy Studies in KRAS G12D‑Mutant Pancreatic Ductal Adenocarcinoma Models

MRTX1133 is the reference compound for KRAS G12D‑driven PDAC preclinical research. Its sub‑picomolar binding affinity (KD = 0.2 pM) and demonstrated in vivo efficacy in orthotopic xenograft, syngeneic, and patient‑derived xenograft (PDX) models [1] establish it as the benchmark for evaluating next‑generation KRAS G12D inhibitors and combination therapies. The compound has been shown to reprogram the tumor microenvironment, increase intratumoral CD8+ effector T cells, and decrease myeloid infiltration [2]. Procurement should specify intraperitoneal or intravenous administration routes due to limited oral bioavailability (2.92% in rats) [3].

Ras Paralog Selectivity and Target Validation Studies

For experiments requiring discrimination between KRAS‑, HRAS‑, and NRAS‑mediated signaling, MRTX1133 provides a unique selectivity profile. In isogenic Rasless MEFs, MRTX1133 inhibits KRAS G12D with IC50 = 70 nM and KRAS wild‑type with IC50 = 296 nM, while HRAS and NRAS remain completely insensitive (>10 μM) . This paralog selectivity, driven by H95 residue binding on KRAS [1], enables unambiguous attribution of phenotypic effects to KRAS inhibition. Researchers studying Ras family functional redundancy or seeking KRAS‑specific pathway interrogation should prioritize MRTX1133 over pan‑RAS inhibitors.

Metastasis and Tumor Microenvironment Remodeling Research

MRTX1133 is uniquely validated for antimetastatic research applications. The compound reduced liver colonization in a spleen‑to‑liver metastatic xenograft model of PDAC and decreased clonogenic proliferation and migratory activity across multiple KRAS G12D‑mutant PDAC cell lines [1]. Additionally, MRTX1133 modulates the tumor microenvironment by reprogramming cancer‑associated fibroblasts and enhancing immune surveillance [2]. Studies focused on epithelial‑mesenchymal transition, metastatic dissemination, or immuno‑oncology combinations should select MRTX1133 based on this specific preclinical evidence base.

Oral Prodrug Development and Pharmacokinetic Optimization Programs

Given the parent compound's low oral bioavailability (2.92%) and short plasma half‑life (1.12 h orally) in rats , MRTX1133 serves as an essential reference standard for prodrug development programs targeting improved oral pharmacokinetics. The discovery of Prodrug 9 as the first orally available KRAS G12D inhibitor [1] establishes a validated prodrug strategy scaffold. Pharmaceutical development teams should procure MRTX1133 parent compound as the analytical reference standard for quantifying prodrug conversion efficiency and establishing pharmacokinetic‑pharmacodynamic relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRTX1133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.